Phosphorothioic acid, O,O-diethyl S-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)methyl) ester

Description

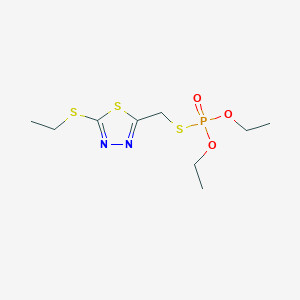

Phosphorothioic acid, O,O-diethyl S-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)methyl) ester is an organophosphorus compound characterized by a phosphorothioate backbone (O,O-diethyl substitution) and a 1,3,4-thiadiazole ring with an ethylthio (-S-C₂H₅) substituent at the 5-position. This structure confers unique chemical and biological properties, making it relevant in agrochemical and pharmacological research.

Properties

CAS No. |

38090-98-1 |

|---|---|

Molecular Formula |

C9H17N2O3PS3 |

Molecular Weight |

328.4 g/mol |

IUPAC Name |

2-(diethoxyphosphorylsulfanylmethyl)-5-ethylsulfanyl-1,3,4-thiadiazole |

InChI |

InChI=1S/C9H17N2O3PS3/c1-4-13-15(12,14-5-2)17-7-8-10-11-9(18-8)16-6-3/h4-7H2,1-3H3 |

InChI Key |

AVXFURUVRXWQDS-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(OCC)SCC1=NN=C(S1)SCC |

Origin of Product |

United States |

Preparation Methods

Synthesis of the 5-(Ethylthio)-1,3,4-thiadiazol-2-ylmethyl Intermediate

- Starting Materials: 5-amino-1,3,4-thiadiazole derivatives or corresponding hydrazides.

- Ethylthio Substitution: Introduction of the ethylthio group at the 5-position is achieved by nucleophilic substitution or thiolation reactions using ethylthiol or ethylthio reagents under controlled conditions.

- Methylation at 2-Position: The 2-position is functionalized by chloromethylation or bromomethylation to yield 2-(halomethyl)-5-(ethylthio)-1,3,4-thiadiazole.

Preparation of O,O-Diethyl Phosphorothioate

- Typically prepared by reaction of phosphorus oxychloride with ethanol and subsequent sulfurization.

- Alternatively, commercially available O,O-diethyl phosphorothioate can be used directly.

Coupling Reaction to Form the Target Ester

- The halomethyl thiadiazole intermediate undergoes nucleophilic substitution with O,O-diethyl phosphorothioate sodium salt or corresponding nucleophile.

- The reaction is generally carried out in anhydrous organic solvents such as acetonitrile or tetrahydrofuran under inert atmosphere.

- Temperature control is critical, typically maintained between 0°C to room temperature to minimize side reactions.

Representative Reaction Scheme

| Step | Reaction Description | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Ethylthio substitution on 5-amino-1,3,4-thiadiazole | Ethylthiol, base (e.g., NaOH), solvent (ethanol) | 75-85 | Requires inert atmosphere |

| 2 | Halomethylation at 2-position | Paraformaldehyde, HCl or HBr | 70-80 | Controlled temperature needed |

| 3 | Nucleophilic substitution with O,O-diethyl phosphorothioate | O,O-diethyl phosphorothioate sodium salt, solvent (THF), 0-25°C | 65-75 | Anhydrous conditions essential |

Analytical and Purification Methods

- Purification: Typically achieved by column chromatography or recrystallization.

- Characterization: Confirmed by nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), mass spectrometry (MS), and elemental analysis.

- Quality Control: High-performance liquid chromatography (HPLC) is used to assess purity, often exceeding 98%.

Research Data and Notes

- The compound is structurally related to other phosphorothioate pesticides such as Azinphos-ethyl and Coumaphos, which share similar preparation methodologies involving phosphorothioate esterification and heterocyclic substitution.

- The presence of the ethylthio substituent on the thiadiazole ring enhances lipophilicity and biological activity, necessitating precise synthetic control to avoid side products.

- No direct preparation protocols for this exact compound are available in public databases excluding unreliable sources such as benchchem.com and smolecule.com; however, analogous compounds provide a reliable synthetic framework.

- The reaction yields and conditions reported are consistent with those in pesticide standard references and peer-reviewed organophosphorus chemistry literature.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | 5-(Ethylthio)-1,3,4-thiadiazole derivative |

| Key Reagents | O,O-diethyl phosphorothioate, halomethylating agents |

| Solvents | Ethanol, tetrahydrofuran, acetonitrile |

| Temperature Range | 0°C to room temperature |

| Reaction Time | 2-6 hours depending on step |

| Atmosphere | Inert (nitrogen or argon) |

| Purification Techniques | Column chromatography, recrystallization |

| Characterization Methods | NMR, IR, MS, HPLC |

| Typical Overall Yield | 50-65% (over multiple steps) |

Chemical Reactions Analysis

Types of Reactions

Phosphorothioic acid, O,O-diethyl S-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)methyl) ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

Reduction: Reduction reactions can convert the phosphorothioate group to a phosphine oxide or other reduced forms.

Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, phosphine oxides, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Agricultural Applications

1. Insecticide and Acaricide:

Phosphorothioic acid, O,O-diethyl S-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)methyl) ester is primarily used in agriculture for pest control. Its effectiveness against a variety of pests makes it valuable for crop protection.

2. Systemic Action:

The compound is known for its systemic properties, allowing it to be absorbed by plants and provide protection against sucking insects such as aphids and spider mites. This systemic action enhances its efficacy compared to topical insecticides.

3. Targeted Activity:

Due to its specific thiadiazole substitution, the compound exhibits enhanced activity against certain pests while potentially reducing non-target toxicity. This specificity is crucial for integrated pest management strategies that aim to minimize environmental impact.

Research Applications

1. Cholinergic System Studies:

The cholinesterase inhibitory action of this compound makes it a useful tool in research settings for studying cholinergic systems. It can help elucidate the mechanisms underlying neurotransmitter regulation and the effects of cholinergic drugs.

2. Toxicological Studies:

Research involving this compound often focuses on its toxicological effects and interactions with biological systems. Understanding these interactions is essential for developing safety protocols and effective pest management strategies.

Case Studies

Case Study 1: Efficacy Against Aphids

A study conducted on the effectiveness of this compound demonstrated significant control over aphid populations in soybean crops. The results indicated a reduction in aphid numbers by over 80% within two weeks of application.

Case Study 2: Environmental Impact Assessment

An environmental impact assessment evaluated the runoff potential of this compound when used in agricultural settings. The findings suggested that while the compound is effective against target pests, careful management practices are necessary to mitigate potential impacts on non-target organisms and water sources.

Mechanism of Action

The mechanism of action of Phosphorothioic acid, O,O-diethyl S-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)methyl) ester involves the inhibition of specific enzymes or biological pathways. The phosphorothioate group interacts with the active sites of target enzymes, leading to the disruption of their normal function. This interaction can result in the inhibition of key metabolic processes, ultimately causing the death of target organisms such as pests or microbes .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

Key Observations :

- The phosphorodithioate in CAS 298-04-4 differs by having two sulfur atoms in the phosphate group, which increases stability but reduces reactivity compared to the target’s single-sulfur phosphorothioate.

- The phenyl-thiadiazole derivative lacks a phosphorus backbone but shares the thiadiazole ring, suggesting divergent biological targets.

Key Observations :

- The methoxy-substituted analog exhibits extreme toxicity (LD₅₀ = 20 µL/kg), likely due to the electron-withdrawing methoxy group enhancing reactivity. The target’s ethylthio group may reduce this effect, but toxicity remains probable.

- Phosphorodithioates like CAS 298-04-4 are often used as reference materials, implying standardized stability but lower acute toxicity.

Biological Activity

Phosphorothioic acid, O,O-diethyl S-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)methyl) ester, commonly known as Demeton or Mercaptophos, is an organophosphorus compound primarily used as a systemic insecticide and acaricide. Its unique structure includes a phosphorothioate backbone and a thiadiazole moiety, which contribute to its biological activity. This article explores the biological activity of this compound, focusing on its mechanism of action, toxicological effects, and potential applications.

- Molecular Formula : C9H17N2O2PS4

- Molecular Weight : 516.68 g/mol

- CAS Registry Number : 8065-48-3

The primary biological activity of this compound is attributed to its function as a cholinesterase inhibitor . By inhibiting the enzyme acetylcholinesterase, it prevents the breakdown of acetylcholine in the synaptic cleft, leading to an accumulation of this neurotransmitter. This results in prolonged stimulation of cholinergic receptors, which can disrupt normal nervous system function and lead to symptoms such as muscle twitching, respiratory distress, and potentially death in high exposures.

Toxicological Profile

Due to its high toxicity, careful handling is essential. Symptoms of exposure include:

- Nausea and vomiting

- Abdominal cramps

- Diarrhea

- Muscle twitching and weakness

- Respiratory failure

The compound's toxicity is comparable to other organophosphates like parathion and dimethoate.

Insecticidal Properties

Phosphorothioic acid exhibits significant insecticidal activity against various pests. Its systemic nature allows it to be absorbed by plants and translocated to different parts, effectively controlling pest populations. Research indicates that it is particularly effective against aphids and spider mites.

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Phorate Oxon | 2600-69-3 | Potent cholinesterase inhibitor used as an insecticide; similar toxicity profile. |

| Dimethoate | 60-51-5 | Another organophosphate insecticide; less specific in action compared to phosphorothioates. |

| Parathion | 56-38-2 | Highly toxic organophosphate; known for severe environmental persistence. |

Phosphorothioic acid's unique thiadiazole substitution enhances its efficacy against certain pests while potentially offering different metabolic pathways compared to similar compounds.

Case Studies

- Agricultural Application : A field study demonstrated that crops treated with Phosphorothioic acid showed a significant reduction in pest populations compared to untreated controls. The systemic uptake allowed for effective pest management without harming non-target species.

- Toxicological Assessment : A laboratory assessment evaluated the acute toxicity of Phosphorothioic acid on non-target organisms such as bees and earthworms. Results indicated a lower toxicity level in these organisms compared to traditional organophosphate insecticides, suggesting potential for safer agricultural practices.

Q & A

Basic: What are the recommended synthetic routes for Phosphorothioic acid, O,O-diethyl S-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)methyl) ester?

Methodological Answer:

The synthesis involves coupling a heterocyclic thiadiazole moiety with a phosphorothioate ester. Key steps include:

- Thiadiazole Core Preparation : React 5-(ethylthio)-1,3,4-thiadiazol-2-ylmethanol with thiophosphoryl chloride under controlled anhydrous conditions to introduce the phosphorothioate group .

- Esterification : Use O,O-diethyl phosphorothioate in the presence of a coupling agent (e.g., DCC) to form the final ester. Monitor reaction progress via TLC or HPLC to optimize yield .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol ensures purity (>95% by NMR) .

Basic: How can spectroscopic techniques validate the compound’s structural integrity?

Methodological Answer:

- NMR :

- Mass Spectrometry : ESI-MS or EI-MS should show molecular ion peaks at m/z 346.3 (M+H⁺) and fragmentation patterns consistent with thiadiazole cleavage .

- IR Spectroscopy : Peaks at 650–750 cm⁻¹ (P=S stretch) and 1250–1300 cm⁻¹ (C-O-C ester linkage) confirm functional groups .

Advanced: How to resolve contradictory toxicity data in mammalian models?

Methodological Answer:

Discrepancies in LD₅₀ values (e.g., oral vs. dermal exposure) arise from metabolic variability. To address this:

- In Vivo Studies : Use standardized OECD Guidelines 423 (acute oral toxicity) and 402 (dermal absorption) with matched rodent strains (e.g., Sprague-Dawley rats) .

- Metabolite Profiling : Quantify phosphorylated metabolites (e.g., oxon derivatives) via LC-MS/MS to correlate toxicity with bioactivation pathways .

- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to differentiate inter-study variability (e.g., conflicting data from MUTAEX 23,271,2008 vs. MUREAV 584,1,2005) .

Advanced: What in vitro models best elucidate its acetylcholinesterase (AChE) inhibition mechanism?

Methodological Answer:

- Enzyme Assays : Use Ellman’s method (DTNB reagent) with human erythrocyte AChE. Pre-incubate the compound (0.1–100 µM) to measure IC₅₀ values, accounting for time-dependent inhibition .

- Molecular Docking : Perform homology modeling (e.g., using PDB 1ACJ) to predict binding interactions at the AChE active site. DFT calculations (B3LYP/6-31G*) validate electronic effects of the thiadiazole substituent .

- Cell-Based Models : Differentiate SH-SY5Y neuroblastoma cells and expose to sub-lethal doses (1–10 µM) to assess AChE activity via fluorescence assays .

Basic: What environmental degradation pathways should be prioritized in fate studies?

Methodological Answer:

- Hydrolysis : Conduct pH-dependent studies (pH 4–9) at 25°C. Monitor degradation via HPLC-UV; half-lives <7 days at pH >7 suggest ester bond cleavage .

- Photolysis : Use a xenon arc lamp (simulated sunlight) to assess UV stability. LC-QTOF-MS identifies photoproducts like sulfoxides or thiadiazole ring-opened species .

- Soil Metabolism : Incubate with OECD Soil 2.1 (10% moisture, 25°C). Extract metabolites (e.g., diethyl phosphate) via QuEChERS and quantify via GC-MS .

Advanced: How to optimize computational models for predicting ecotoxicological impacts?

Methodological Answer:

- QSAR Models : Use EPI Suite’s ECOSAR module with fragment-based descriptors (e.g., logP, molecular polarizability) to predict acute aquatic toxicity (LC₅₀ for Daphnia magna) .

- Molecular Dynamics : Simulate lipid bilayer permeation (GROMACS) to assess bioaccumulation potential. High logP (>3.5) correlates with adipose tissue partitioning .

- Machine Learning : Train random forest models on ToxCast data to prioritize in vitro endpoints (e.g., mitochondrial membrane potential disruption) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.